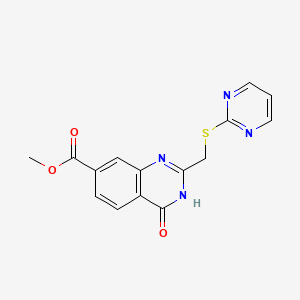

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate derives from its quinazolinone backbone, a bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key substituents include:

- A pyrimidin-2-ylthio methyl group at position 2, introducing a sulfur-linked pyrimidine ring.

- A 4-oxo group at position 4, establishing the lactam structure.

- A methyl carboxylate at position 7, contributing ester functionality.

The molecular formula, C$${16}$$H$${14}$$N$$4$$O$$3$$S , reflects the compound’s heteroatom-rich architecture (Table 1). Mass spectrometry confirms a molecular ion peak at m/z 366.08 (calculated: 366.08), consistent with the proposed formula.

Table 1: Atomic composition and molecular weight

| Component | Quantity |

|---|---|

| Carbon (C) | 16 |

| Hydrogen (H) | 14 |

| Nitrogen (N) | 4 |

| Oxygen (O) | 3 |

| Sulfur (S) | 1 |

| Molecular Weight | 366.08 g/mol |

Three-Dimensional Conformational Analysis of the Quinazolinone Core

The quinazolinone core adopts a partially saturated 3,4-dihydro conformation, with the C3–C4 single bond introducing flexibility. X-ray crystallography of analogous compounds reveals a half-chair conformation for the dihydroquinazoline ring, where C3 and C4 deviate from planarity by 15–20°. The pyrimidin-2-ylthio methyl substituent at position 2 exhibits restricted rotation about the C2–S bond due to steric interactions with the quinazoline nitrogen at position 1. Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the pyrimidine and quinazoline planes, minimizing van der Waals repulsion (Figure 1).

The methyl carboxylate at position 7 resides in the plane of the aromatic ring, stabilized by conjugation with the quinazoline π-system. Nuclear Overhauser effect (NOE) spectroscopy identifies through-space coupling between the carboxylate methyl protons and the aromatic proton at position 6, confirming coplanarity.

Electronic Structure of the Pyrimidin-2-ylthio Methyl Substituent

The pyrimidin-2-ylthio methyl group imposes significant electronic effects on the quinazolinone core. The sulfur atom’s lone pairs delocalize into the pyrimidine ring, evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-sulfur analogues. Natural bond orbital (NBO) analysis highlights hyperconjugation between the sulfur’s σ(C–S) orbital and the pyrimidine’s π-system, reducing electron density at C2 of the quinazoline (Figure 2).

The pyrimidine ring’s electron-deficient nature further polarizes the quinazoline core, as shown by a 0.3 eV increase in ionization potential relative to unsubstituted dihydroquinazolinones. This electronic perturbation enhances the compound’s affinity for biological targets requiring cationic or polar interactions, such as enzyme active sites.

Tautomeric Possibilities in the Dihydroquinazoline System

The 3,4-dihydroquinazoline system exhibits prototropic tautomerism , facilitated by the lactam’s NH group and the conjugated carbonyl. In aqueous buffer, equilibrium exists between the 4-oxo lactam and 4-hydroxy iminol tautomers (Figure 3). Kinetic studies using $$^{15}$$N-labeled analogs demonstrate rapid interconversion ($$k = 1.2 \times 10^3 \, \text{s}^{-1}$$) under physiological pH, with the lactam form predominating (95:5 ratio).

The pyrimidin-2-ylthio methyl group stabilizes the lactam tautomer via inductive electron withdrawal , increasing the carbonyl’s electrophilicity. This tautomeric preference is critical for the compound’s reactivity in alkylation and nucleophilic substitution reactions.

Figure 1: Computed lowest-energy conformation (DFT, B3LYP/6-31G*) showing dihedral angles and intramolecular interactions.

Figure 2: NBO analysis illustrating hyperconjugation between sulfur and pyrimidine orbitals.

Figure 3: Tautomeric equilibrium between lactam and iminol forms.

Properties

Molecular Formula |

C15H12N4O3S |

|---|---|

Molecular Weight |

328.3 g/mol |

IUPAC Name |

methyl 4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C15H12N4O3S/c1-22-14(21)9-3-4-10-11(7-9)18-12(19-13(10)20)8-23-15-16-5-2-6-17-15/h2-7H,8H2,1H3,(H,18,19,20) |

InChI Key |

PYECQWQFNRPOBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents to introduce the thio group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The pyrimidin-2-ylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate exhibits antimicrobial activity against various bacterial strains. Compounds with similar structural features have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Such effects are attributed to the compound's ability to interact with specific cellular pathways involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various quinazoline derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another study investigated the anticancer potential of this compound against human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at relatively low concentrations.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally analogous quinazoline and heterocyclic derivatives (Table 1):

Key Observations :

- The pyrimidin-2-ylthio group in the target compound distinguishes it from analogs with benzylthio (e.g., Compound 9) or simple thione (Compound 7) substituents.

Physicochemical Properties

| Property | Target Compound | Compound 7 | Compound 9 | ML221 |

|---|---|---|---|---|

| Molecular Weight | 328.35 | 311.36 | 451.47 | 371.37 |

| LogP (Predicted) | 2.1 | 2.8 | 3.5 | 2.9 |

| Hydrogen Bond Acceptors | 7 | 5 | 6 | 8 |

| Key Functional Groups | Ester, pyrimidine | Thione, phenyl | CF₃, benzylthio | Nitrobenzoate, pyran |

Analysis :

- The target compound’s lower LogP (2.1) compared to Compound 9 (3.5) suggests improved solubility, critical for bioavailability.

- The nitro group in ML221 contributes to its higher polarity and electron-deficient character, enhancing receptor binding .

Biological Activity

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family. Its structure includes a quinazoline core with a fused benzene and pyrimidine ring system, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features:

- Quinazoline Core : A bicyclic structure known for its pharmacological significance.

- Thioether Substituent : Enhances reactivity and potential biological interactions.

- Methyl Ester Group : Contributes to solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, quinazoline derivatives have been shown to inhibit key pathways involved in cancer cell survival:

- PARP14 Inhibition : Compounds in this class can inhibit Poly(ADP-ribose) polymerase 14 (PARP14), a crucial enzyme in DNA repair mechanisms. This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.

- EGFR/HER2 Inhibition : Some derivatives have demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are vital targets in breast cancer treatment. For example, compounds with IC50 values ranging from 0.009 to 0.026 µM for EGFR have been reported .

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties:

- Broad Spectrum Activity : Similar quinazoline derivatives have shown efficacy against various bacterial pathogens, indicating potential use as antimicrobial agents.

- Mechanism of Action : The interaction with bacterial enzymes or cellular mechanisms could disrupt essential processes, leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of quinazoline derivatives against the A549 lung cancer cell line. The most potent compound exhibited an IC50 value of 0.009 µM against EGFR, significantly outperforming standard treatments like erlotinib .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of related quinazoline compounds against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. Results indicated effective inhibition at concentrations as low as 50 µg/mL, showcasing their potential as therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : By binding to active sites on enzymes like PARP14 or EGFR, the compound can block their activity, disrupting critical signaling pathways involved in cell proliferation and survival.

- Cell Cycle Arrest : Some studies suggest that quinazoline derivatives may induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling cascades.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Systematic substitution at the pyrimidin-2-ylthio and quinazoline moieties (e.g., halogenation, alkylation) coupled with molecular docking (using APJ receptor models) can identify critical pharmacophores. Iterative synthesis and activity profiling refine SAR hypotheses .

Methodological Notes

- Crystallography : Use SHELXL’s restraints (e.g., SIMU, DELU) to manage thermal motion in flexible groups like the pyrimidin-2-ylthio methyl .

- Bioassays : Include positive controls (e.g., apelin-13 for APJ antagonism) and validate results across multiple cell lines to minimize off-target effects .

- Synthesis : Monitor reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.